Lipophilicity (LogP)
N-Methyl-6-nitroquinolin-5-amine demonstrates significantly higher calculated lipophilicity compared to its non-methylated analog, 6-nitroquinolin-5-amine . The N-methyl group increases the compound's hydrophobic character, which influences its solubility and ability to cross biological membranes [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 6-nitroquinolin-5-amine: XLogP3 = 1.61 [1] |
| Quantified Difference | Target compound is 0.99 LogP units higher (~62% more lipophilic). |
| Conditions | Calculated value (XLogP3-AA). |
Why This Matters
This difference in lipophilicity can critically alter compound solubility, membrane permeability, and non-specific binding, impacting both synthetic handling and experimental outcomes in cellular assays.
- [1] SIELC Technologies. (2018). 6-Nitroquinolin-5-ylamine (CAS 35975-00-9). Retrieved from https://sielc.com/6-nitroquinolin-5-ylamine View Source
